4-epi-Withaferin A
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Overview
Description
This compound is an analogue of Withaferin A and has garnered attention for its potential therapeutic properties, particularly in the field of oncology . Withanolides, the class of compounds to which 4-epi-Withaferin A belongs, are known for their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Withaferin A involves the chemical modification of Withaferin A. One common method includes the epimerization of Withaferin A at the C-4 position. This process typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown promise in producing withanolides, including this compound, on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 4-epi-Withaferin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-epi-Withaferin A involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as heat shock proteins (Hsp90), nuclear factor kappa B (NF-κB), and signal transducer and activator of transcription (STAT) proteins.
Pathways Involved: this compound induces oxidative stress, leading to the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
4-epi-Withaferin A is unique among withanolides due to its specific stereochemistry at the C-4 position. Similar compounds include:
Withaferin A: The parent compound, known for its potent anticancer and anti-inflammatory properties.
Withanone: Another withanolide with notable anticancer and neuroprotective effects.
Withanolide D: Known for its immunomodulatory and anti-inflammatory activities.
The uniqueness of this compound lies in its enhanced cytotoxicity and cytoprotective heat-shock-inducing activity compared to its analogues .
Properties
Molecular Formula |
C28H38O6 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1S,2R,6R,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23+,24+,26+,27-,28+/m0/s1 |
InChI Key |
DBRXOUCRJQVYJQ-SKXGSRCNSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@H]6O)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO |
Origin of Product |
United States |
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